Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

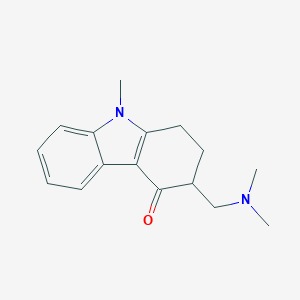

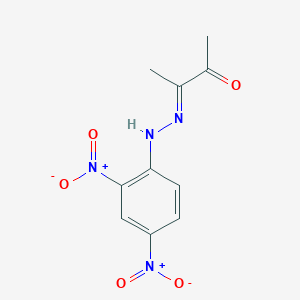

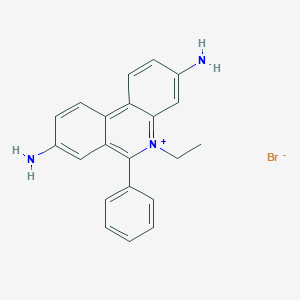

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, also known as Fmoc-Norn(Boc)-OH, is a chemical compound with the molecular formula C25H30N2O6 . It is an Fmoc protected glycine derivative that is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves N-(9-Fluorenylmethoxycarbonyloxy)succinimide and N-[3-(BOC-AMINO)PROPYL]-GLYCINE . The product appears as a white powder .Molecular Structure Analysis

The molecular structure of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is represented by the Inchi Code: 1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) . The molecular weight is 454.52 .Physical And Chemical Properties Analysis

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a white powder . It has a predicted boiling point of 649.3±48.0 °C and a predicted density of 1.232±0.06 g/cm3 . The compound has a predicted pKa value of 3.88±0.10 .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is crucial in the synthesis and structure characterization of peptides. Its utility in synthesizing polypeptides, which have potential applications in disease prevention and treatment, demonstrates its value. A study highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, showcasing its role in preparing polypeptides with improved synthesis methods, indicating its pivotal role in peptide chemistry (Zhao Yi-nan & Melanie Key, 2013). Furthermore, research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups without side reactions underscores the significance of Fmoc-protected amino acids in yielding high-purity peptides (Sherine N. Khattab et al., 2010).

Glycopeptide Synthesis

The compound's application extends to the synthesis of glycopeptides, which are essential in understanding cellular mechanisms and developing therapeutic agents. Research demonstrated the synthesis of Fmoc-protected amino acids with N-alkylaminooxy side chains, facilitating the rapid synthesis of neoglycopeptides. This approach helps create glycoconjugates mimicking natural glycopeptides, significantly contributing to biomedical research (M. Carrasco et al., 2006).

Safety And Hazards

The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGVUJDLQCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373277 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

CAS RN |

143192-31-8 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)